molecular formula C19H18FNO3 B12385813 AChE/BuChE/MAO-B-IN-2

AChE/BuChE/MAO-B-IN-2

Cat. No.: B12385813
M. Wt: 327.3 g/mol
InChI Key: RGWXKYMXEBSYDQ-JLHYYAGUSA-N
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Description

AChE/BuChE/MAO-B-IN-2, also known as compound 4b, is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. This compound has shown significant potential in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease. It exhibits good blood-brain barrier permeability, making it an effective candidate for targeting central nervous system disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE/BuChE/MAO-B-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

AChE/BuChE/MAO-B-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its inhibitory activity .

Scientific Research Applications

AChE/BuChE/MAO-B-IN-2 has a wide range of scientific research applications:

    Chemistry: The compound is used as a model inhibitor in studies exploring the mechanisms of enzyme inhibition and the design of new inhibitors.

    Biology: It is employed in research on neurodegenerative diseases to understand the role of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B in disease progression.

    Medicine: this compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease and other neurodegenerative disorders.

    Industry: The compound is used in the development of diagnostic tools and assays for detecting enzyme activity

Mechanism of Action

AChE/BuChE/MAO-B-IN-2 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, thereby improving cognitive function and reducing symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AChE/BuChE/MAO-B-IN-2 is unique in its ability to inhibit multiple enzymes simultaneously, providing a multi-target approach to treating neurodegenerative diseases. This multi-target inhibition can potentially offer greater therapeutic benefits compared to single-target inhibitors like donepezil, galantamine, and rivastigmine .

Properties

Molecular Formula

C19H18FNO3

Molecular Weight

327.3 g/mol

IUPAC Name

[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] N-ethyl-N-methylcarbamate

InChI

InChI=1S/C19H18FNO3/c1-3-21(2)19(23)24-18-7-5-4-6-16(18)17(22)13-10-14-8-11-15(20)12-9-14/h4-13H,3H2,1-2H3/b13-10+

InChI Key

RGWXKYMXEBSYDQ-JLHYYAGUSA-N

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

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